

furazolidone thermodynamic properties

sublimation solubility

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Compound Focus: Furazolidone

CAS No.: 67-45-8

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Thermodynamic Properties of Furazolidone

The following tables consolidate key quantitative data on the sublimation and solubility of **Furazolidone** (FZL) from a combined experimental and theoretical study [1] [2] [3].

Table 1: Standard Thermodynamic Functions of Sublimation (at 298.15 K)

This table presents data related to the transition from the solid to the gas phase, measured using the transpiration method [1] [2].

Compound	$\Delta_{\text{sub}}H^{\circ}$ (kJ·mol ⁻¹)	$\Delta_{\text{sub}}G^{\circ}$ (kJ·mol ⁻¹)	$\Delta_{\text{sub}}S^{\circ}$ (J·mol ⁻¹ ·K ⁻¹)
Furazolidone (FZL)	129.4 ± 1.5	Not explicitly stated	Calculated from $\Delta_{\text{sub}}H$ and T
Nitrofurantoin (NFT)	137.6 ± 0.8	Not explicitly stated	Calculated from $\Delta_{\text{sub}}H$ and T

Table 2: Solubility (x) and Standard Thermodynamic Functions of Dissolution in Buffer Solutions and 1-Octanol

This table shows the solubility and dissolution thermodynamics of **Furazolidone**, investigated using the saturation shake-flask method across a temperature range of 298.15 to 313.15 K [1] [2].

Solvent	Temperature (K)	Solubility, x (mole fraction)	$\Delta_{\text{sol}}H^{\circ}$ (kJ·mol ⁻¹)	$\Delta_{\text{sol}}G^{\circ}$ (kJ·mol ⁻¹)	$\Delta_{\text{sol}}S^{\circ}$ (J·mol ⁻¹ ·K ⁻¹)
Buffer pH 2.0	298.15	-	30.3	42.4	-40.7
Buffer pH 7.4	298.15	-	21.6	43.7	-74.2
1-Octanol	298.15	-	12.1	27.0	-50.0

A separate study in 12 pure solvents provided the following mole fraction solubility data for **Furazolidone** [4]:

Solvent Type	Example Solvents	Approx. Mole Fraction Solubility at 323.15 K
Polar Aprotic	DMF, DMAC	Marginally higher than in alcohols and water [4]
Aqueous EDTA-2Na	Mass fraction 0.03	1.949×10^{-5} [4]

Experimental Protocols

The key methodologies used in the primary study are detailed below [1] [2] [3].

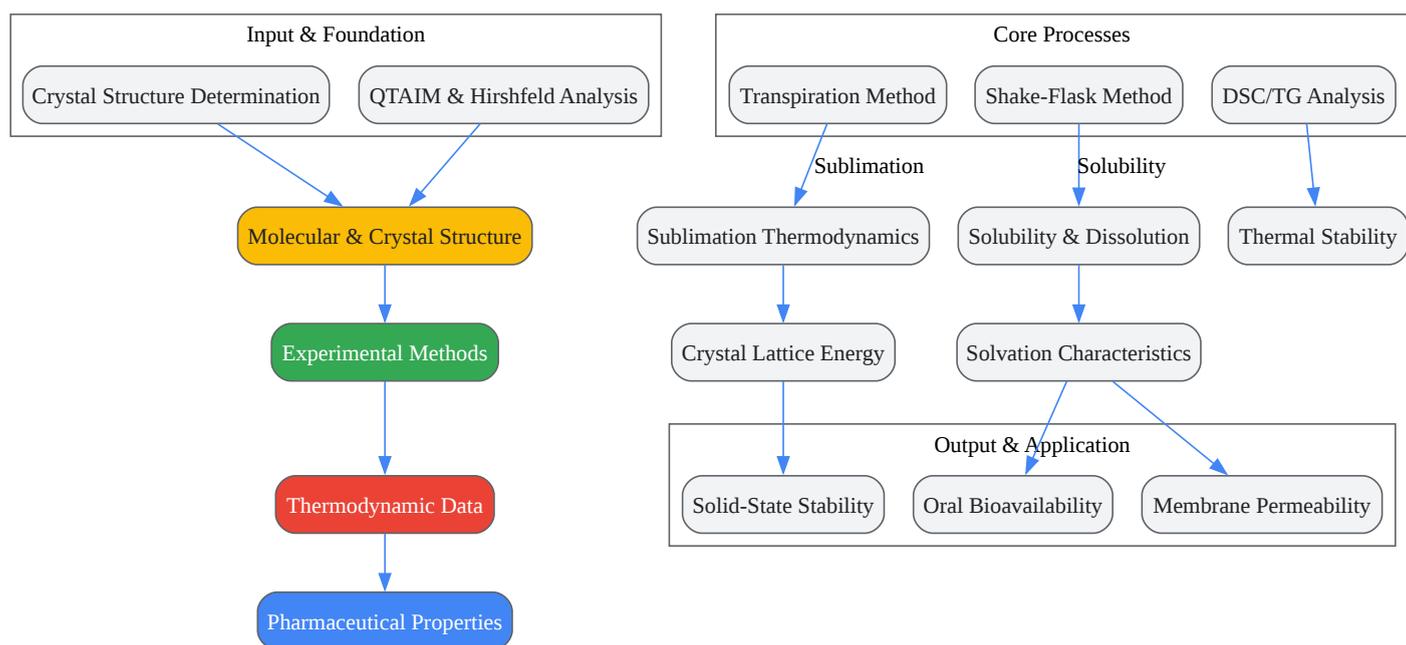
- **Sublimation Thermodynamics (Transpiration Method)**

- **Principle:** A stream of an inert gas (e.g., nitrogen) is passed over the solid sample in a thermostated column, carrying the sublimated vapor.
- **Procedure:** The gas stream becomes saturated with the compound's vapor at a specific temperature. The vapor is then transported to a cold trap where it re-condenses. The amount of transported substance is determined by weighing the trap. The saturated vapor pressure is calculated from the amount of substance collected, the gas flow rate, and the temperature.
- **Data Analysis:** The temperature dependence of the vapor pressure is used to calculate the standard molar enthalpy of sublimation ($\Delta_{\text{sub}}H^{\circ}$) via the Clausius-Clapeyron equation. The Gibbs energy ($\Delta_{\text{sub}}G^{\circ}$) and entropy ($\Delta_{\text{sub}}S^{\circ}$) of sublimation are then derived.

- **Solubility and Dissolution Thermodynamics (Saturation Shake-Flask Method)**

- **Procedure:** An excess of the solid compound is added to the solvent in a sealed vial. The mixture is agitated in a thermostated water shaker-bath until equilibrium is reached (typically 24-72 hours). The concentration of the compound in the saturated solution is then analyzed, often by HPLC or UV-Vis spectroscopy.
- **Data Analysis:** The solubility, expressed in mole fraction, is determined at several temperatures. The van't Hoff equation is used to calculate the standard molar enthalpy of dissolution ($\Delta_{\text{sol}}H^{\circ}$) from the slope of the $\ln(x)$ versus $1/T$ plot. The Gibbs energy ($\Delta_{\text{sol}}G^{\circ}$) and entropy ($\Delta_{\text{sol}}S^{\circ}$) of dissolution are subsequently calculated.

The following diagram illustrates the logical workflow and key relationships in the experimental study.



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Experimental Workflow and Structure-Property Relationships

Molecular Insights and Pharmaceutical Relevance

The thermodynamic properties of **Furazolidone** are intrinsically linked to its molecular and crystal structure [2] [3].

- **Crystal Structure and Lattice Energy:** The crystal structure of **Furazolidone** was determined for the first time in this study. It adopts a planar conformation, facilitating a packing structure with layers and columns. The crystal lattice is stabilized by a combination of weak C–H...O hydrogen bonds and significant $\pi\cdots\pi$ stacking interactions. The total crystal lattice energy at 0 K ($E_{\text{latt}}(0\text{K})$) for FZL was computed to be **121.9 kJ·mol⁻¹**, which is lower than that of its analog Nitrofurantoin (NFT, 139.6 kJ·mol⁻¹). This lower lattice energy contributes to FZL's lower sublimation enthalpy [2] [3].
- **Interpreting Solubility and Sublimation:** The data reveals a critical trade-off. FZL's lower crystal lattice energy makes it easier to sublime but does not directly translate to higher aqueous solubility. The dissolution process in water is endothermic (positive ΔsolH^0) and entropy-driven, but the large, positive Gibbs energy (ΔsolG^0) across all solvents indicates low spontaneity of dissolution, which is characteristic of Biopharmaceutical Classification System (BCS) Class IV drugs [1] [2] [3]. The more favorable solvation in 1-octanol (lower ΔsolG^0) compared to aqueous buffers suggests FZL has better membrane permeability [2].

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